6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrano[2,3-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts, solvents, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly affect the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile .
- 6-Amino-4-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile .
Uniqueness
What sets 6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile apart from similar compounds is its specific substitution pattern, which can lead to unique chemical properties and biological activities. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H18BrClN4O3 |
---|---|
Molecular Weight |
501.8 g/mol |
IUPAC Name |
6-amino-4-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H18BrClN4O3/c1-11-18-19(14(9-25)21(26)31-22(18)28-27-11)13-7-15(23)20(17(8-13)29-2)30-10-12-5-3-4-6-16(12)24/h3-8,19H,10,26H2,1-2H3,(H,27,28) |
InChI Key |
KHHZMMXSWVLPCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4Cl)OC |
Origin of Product |
United States |
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